(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a thienyl group, along with a methanol functional group
Mechanism of Action
Target of Action
The primary target of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to modulate the NAD+ salvage pathway
Biochemical Pathways
The compound affects the NAD+ salvage pathway by interacting with NAMPT . This pathway plays a crucial role in many biological processes, including metabolism and aging
Pharmacokinetics
The compound’s structure suggests potential interactions with various enzymes and transporters that could influence its absorption, distribution, metabolism, and excretion . These factors, in turn, could impact the compound’s bioavailability.
Result of Action
Its interaction with nampt suggests potential effects on cellular metabolism and aging processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol typically involves the reaction of 3-thienylhydrazine with an appropriate ketone or aldehyde to form the pyrazole ring. This is followed by the introduction of the methyl group and the methanol functional group through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol: Similar structure but with a phenyl group instead of a thienyl group.
(1-Methyl-3-pyridyl-1H-pyrazol-5-yl)methanol: Contains a pyridyl group instead of a thienyl group.
Uniqueness: (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKYTDUITSTBNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594565 |
Source
|
Record name | [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-49-8 |
Source
|
Record name | 1-Methyl-3-(2-thienyl)-1H-pyrazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879896-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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